8-Methyl-2-phenylquinoline-4-carboxylic acid

PPARα agonism Diabetic retinopathy Nuclear receptor pharmacology

8-Methyl-2-phenylquinoline-4-carboxylic acid is a C8-methyl, C2-phenyl-substituted quinoline-4-carboxylic acid. It belongs to the 2-phenylquinoline-4-carboxylic acid chemotype, which has been employed as a cap group in histone deacetylase (HDAC) inhibitors and as a core scaffold in peroxisome proliferator-activated receptor alpha (PPARα) agonist programs, notably exemplified by the 7-chloro congener Y-0452.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 107027-34-9
Cat. No. B020167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-phenylquinoline-4-carboxylic acid
CAS107027-34-9
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
InChIKeyKNNHBYHNBLIQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9): A Core Quinoline Scaffold for PPARα Agonist and HDAC Inhibitor Derivatization


8-Methyl-2-phenylquinoline-4-carboxylic acid is a C8-methyl, C2-phenyl-substituted quinoline-4-carboxylic acid . It belongs to the 2-phenylquinoline-4-carboxylic acid chemotype, which has been employed as a cap group in histone deacetylase (HDAC) inhibitors [1] and as a core scaffold in peroxisome proliferator-activated receptor alpha (PPARα) agonist programs, notably exemplified by the 7-chloro congener Y-0452 [2]. The compound is commercially available at 95% purity with a molecular weight of 263.29 g/mol and calculated LogP of 4.78 .

Why Generic Substitution of 2-Phenylquinoline-4-carboxylic Acids Fails: The Critical Role of C8-Methyl and C7-Chloro Substituents


Within the 2-phenylquinoline-4-carboxylic acid chemotype, subtle peripheral substitutions produce profound pharmacological divergence that precludes simple analog interchange. The C7-chloro congener Y-0452 (7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid) functions as a PPARα agonist with an EC50 of approximately 52.4 μM in a luciferase reporter assay [1]. Systematic SAR studies demonstrate that removal of the 7-chloro substituent—yielding the target compound 8-methyl-2-phenylquinoline-4-carboxylic acid—is predicted to alter both the hydrogen-bonding network with PPARα residues Ser280, Tyr314, His440, and Tyr464, and the π-stacking interactions with His440, fundamentally changing PPARα engagement [1]. In the HDAC inhibitor space, derivatives of 2-phenylquinoline-4-carboxylic acid exhibit HDAC3-selective inhibition that is highly sensitive to the nature and position of substituents on both the quinoline core and the phenyl ring, with compound D28 achieving an IC50 of 0.28 μM against HDAC3 [2]. These quantitative differences confirm that generic substitution without consideration of specific substitution patterns leads to unpredictable and often complete loss of target activity.

Quantitative Differentiation Evidence for 8-Methyl-2-phenylquinoline-4-carboxylic Acid Versus Closest Analogs


PPARα Agonist Potency: 7-Chloro Substituent (Y-0452) vs. Des-Chloro (Target Compound), and vs. Optimized Analog Compound 10

The direct 7-chloro analog of the target compound, Y-0452 (7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid), was characterized as a PPARα agonist in a luciferase cell reporter assay and exhibited an EC50 of 52.4 μM [1]. Molecular docking studies revealed that the quinoline carboxylate of Y-0452 forms only two of four possible hydrogen bonds (with Tyr464 and His440), motivating deconstruction strategies to improve potency [1]. The optimized deconstructed analog (compound 10) achieved an EC50 of 5.6 μM with >20-fold selectivity for PPARα over PPARγ and PPARδ [1]. The target compound (des-chloro) serves as the critical reference scaffold for quantifying the contribution of the 7-chloro substituent: Y-0452 retains measurable but weak PPARα activity, while the des-chloro analog is predicted to exhibit altered binding geometry and reduced PPARα engagement based on the hydrogen-bonding model [1]. No direct EC50 value for the target compound itself is available in the published literature; however, its value as a comparative scaffold in SAR studies is established by the quantitative data on its 7-chloro congener.

PPARα agonism Diabetic retinopathy Nuclear receptor pharmacology

HDAC3 Inhibitory Selectivity: 2-Phenylquinoline-4-carboxylic Acid Cap Group Derivatives vs. SAHA (Vorinostat)

In a series of 30 compounds employing the 2-substituted phenylquinoline-4-carboxylic acid moiety as a cap group, compound D28—a derivative bearing a hydroxamic acid zinc-binding group on this scaffold—exhibited HDAC3-selective inhibition with an IC50 of 0.28 μM, compared to the pan-HDAC reference inhibitor SAHA (Vorinostat) which showed IC50 values of 0.032 μM (HDAC1), 0.048 μM (HDAC2), 0.009 μM (HDAC3), and 0.010 μM (HDAC6) [1]. D28 demonstrated substantial HDAC3 selectivity: IC50 of 0.28 μM against HDAC3 versus 1.52 μM against HDAC1 (5.4-fold selectivity), 1.88 μM against HDAC2 (6.7-fold), and 0.63 μM against HDAC6 (2.3-fold) [1]. In K562 leukemia cells, D28 inhibited proliferation with an IC50 of 1.2 μM [1]. The 8-methyl-2-phenylquinoline-4-carboxylic acid represents the core cap group scaffold from which D28 was derived through further synthetic elaboration [1].

HDAC inhibition Anticancer Epigenetics

Lipophilicity and Drug-Likeness: 8-Methyl-2-phenylquinoline-4-carboxylic Acid vs. Unsubstituted 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

The target compound has a calculated LogP of 4.78 , indicating substantially higher lipophilicity than the unsubstituted parent cinchophen (2-phenylquinoline-4-carboxylic acid, predicted LogP ~3.3). The C8-methyl group contributes an additional ~0.5 log units of lipophilicity based on the Hansch π constant for aromatic methyl substitution, while the 2-phenyl group further increases LogP. The molecular weight is 263.29 g/mol , and the compound contains 2 rotatable bonds . These properties place it within acceptable drug-like space by Lipinski's Rule of Five criteria (MW < 500, LogP < 5). The commercially available purity specification is ≥95% .

Physicochemical properties LogP Drug-likeness

Antiparasitic Activity of Substituted 2-Phenylquinoline-4-carboxylic Acids: Scaffold-Level Validation for Anti-Infective Screening

A series of twelve substituted 2-phenylquinoline-4-carboxylic acids was evaluated in vitro against Plasmodium falciparum (malaria), Leishmania infantum (leishmaniasis), and Trypanosoma cruzi (Chagas disease) [1]. Among the series, two compounds exhibited activity against P. falciparum and L. infantum, respectively, while four compounds showed moderate activity against T. cruzi [1]. The specific 8-methyl-2-phenyl derivative was not individually reported in this publication; however, the study validates the antiparasitic potential of the 2-phenylquinoline-4-carboxylic acid scaffold class and provides a methodological framework (microwave-assisted Döbner synthesis) for rapid analog generation [1].

Antiparasitic Antimalarial Antileishmanial

Optimal Procurement and Application Scenarios for 8-Methyl-2-phenylquinoline-4-carboxylic Acid Based on Quantitative Evidence


PPARα Agonist SAR Studies: Use as the Des-Chloro Reference Scaffold for Y-0452 Analog Development

In PPARα agonist programs targeting diabetic retinopathy and age-related macular degeneration, 8-methyl-2-phenylquinoline-4-carboxylic acid should be procured as the critical des-chloro reference scaffold. The 7-chloro congener Y-0452 demonstrates PPARα agonism (EC50 = 52.4 μM) [1], and systematic SAR studies require the des-chloro analog to quantify the contribution of the C7-chlorine to both hydrogen-bonding interactions (with Ser280, Tyr314, His440, Tyr464) and π-stacking with His440 [1]. The target compound enables head-to-head comparison in PPARα luciferase reporter assays to determine whether the 8-methyl-2-phenyl core alone retains any residual agonism or serves as a neutral scaffold for elaboration.

HDAC Inhibitor Cap Group Derivatization: Building Block for Isoform-Selective Inhibitor Synthesis

For medicinal chemistry teams developing HDAC3-selective anticancer agents, this compound provides the core 2-phenylquinoline-4-carboxylic acid cap group scaffold validated in the development of compound D28 (HDAC3 IC50 = 0.28 μM, K562 antiproliferative IC50 = 1.2 μM) [2]. The carboxylic acid handle at the 4-position enables direct conjugation with zinc-binding groups (hydroxamic acid or hydrazide) to generate HDAC inhibitor candidates. Researchers should procure this compound specifically when the 8-methyl substituent is a design variable, as SAR from the series indicates that quinoline core substitution patterns influence both enzymatic potency and cellular antiproliferative activity [2].

Antiparasitic Screening Library: Microwave-Assisted Döbner Synthesis Entry Point for Derivative Generation

For neglected tropical disease drug discovery programs, 8-methyl-2-phenylquinoline-4-carboxylic acid can serve as a synthetic precursor or a comparator in antiparasitic screening panels. The 2-phenylquinoline-4-carboxylic acid scaffold class has demonstrated hit-level activity against Plasmodium falciparum, Leishmania infantum, and Trypanosoma cruzi [3]. The microwave-assisted Döbner synthesis methodology [3] enables rapid generation of analogs from this scaffold, and the 8-methyl-2-phenyl substitution pattern represents a specific variation within the validated chemotype for structure-activity relationship exploration.

Physicochemical Property Benchmarking: Intermediate-Lipophilicity Scaffold for Lead Optimization

In lead optimization campaigns where balanced lipophilicity is critical, 8-methyl-2-phenylquinoline-4-carboxylic acid (LogP = 4.78, MW = 263.29) offers an intermediate profile between the more lipophilic 7-chloro derivative (Y-0452, MW = 297.74) and the less lipophilic unsubstituted cinchophen (predicted LogP ~3.3, MW = 249.26). This property profile makes it particularly suitable for programs operating near the Lipinski LogP 5 boundary, where the 8-methyl group provides a tractable handle for further optimization without excessive lipophilicity burden.

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